

Application Notes and Protocols for ITH15004 in Electrophysiology Studies

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Compound of Interest

Compound Name: ITH15004

Cat. No.: B15588805

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Introduction

ITH15004 is a novel purine derivative identified as a modulator of cellular exocytosis and ion channel activity.[1] Chemically, it is [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone].[1] This compound has been shown to facilitate the release of catecholamines from bovine chromaffin cells (BCCs).[2] Its mechanism of action is primarily linked to the modulation of mitochondrial calcium handling, which in turn enhances exocytosis.[1][2] Additionally, **ITH15004** exhibits a mild blocking effect on voltage-activated calcium channels (VACCs).[1] These properties make **ITH15004** a valuable pharmacological tool for investigating the intricate relationship between mitochondrial calcium signaling, ion channel function, and neurosecretion.

These application notes provide detailed protocols for utilizing **ITH15004** in electrophysiological and neurosecretory studies, along with a summary of its quantitative effects and a visualization of its proposed mechanism of action.

Chemical Information

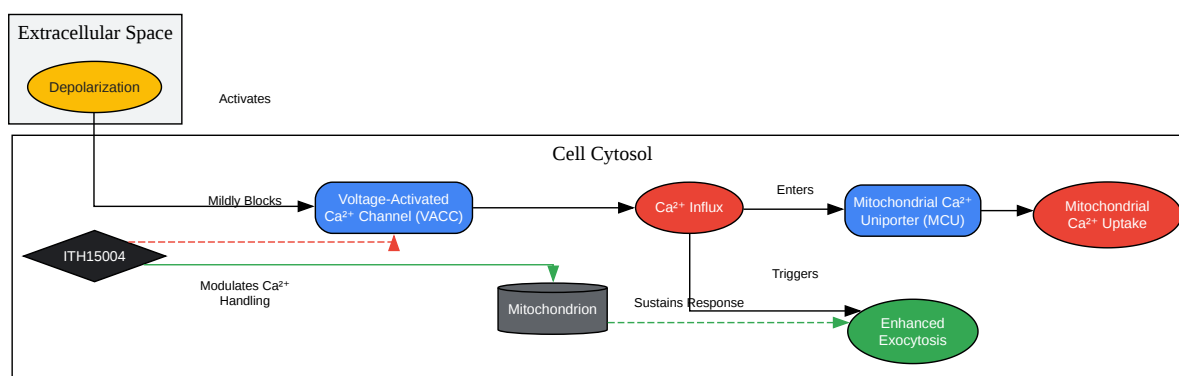
- Compound Name: **ITH15004**
- Systematic Name: [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone][1]
- Molecular Formula: C₁₃H₇Cl₃N₄O

- Key Activities: Facilitates exocytosis, modulates mitochondrial Ca^{2+} handling, mild VACC blocker.[1]

Mechanism of Action

ITH15004 is proposed to facilitate exocytosis by influencing mitochondrial calcium homeostasis. In excitable cells, depolarization leads to Ca^{2+} influx through VACCs, creating localized high- Ca^{2+} microdomains near the plasma membrane that trigger vesicle fusion and neurotransmitter release.[3] Mitochondria in close proximity to these channels play a crucial role in shaping these Ca^{2+} signals by taking up Ca^{2+} via the mitochondrial calcium uniporter (MCU).[4][5]

ITH15004 appears to interfere with this mitochondrial Ca^{2+} handling, leading to an increase in the cytosolic Ca^{2+} available to trigger exocytosis.[1] This is supported by observations that **ITH15004** prevents the decay of secretory responses, particularly under conditions of mitochondrial stress induced by the protonophore FCCP.[1][6] While it also mildly blocks VACCs, its primary effect on enhancing secretion is attributed to its action on mitochondria.[1]



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Caption: Proposed signaling pathway of **ITH15004**.

Quantitative Data Summary

The following tables summarize the quantitative effects of **ITH15004** observed in studies on bovine chromaffin cells (BCCs).

Parameter	Concentration of ITH15004	Effect	Reference
Blockade of Ba ²⁺ current (IBa) through VACCs	1 µM	Mild blockade	[1]

Table 1: Effect of **ITH15004** on Voltage-Activated Calcium Channels.

Experimental Condition	Concentration of ITH15004	Effect on Secretion	Reference
35 mM K ⁺ stimulation	0.3 µM	~120% of control	[3]
1 µM	~150% of control	[3]	
3 µM	~180% of control	[3]	
3 µM FCCP + 35 mM K ⁺ stimulation	0.3 µM	No significant change vs. FCCP alone	[6]
1 µM	Significant potentiation vs. FCCP alone	[6]	
3 µM	Further potentiation vs. FCCP alone	[6]	

Table 2: Concentration-Dependent Effects of **ITH15004** on Exocytosis.

Experimental Protocols

The following are detailed protocols for studying the effects of **ITH15004** using standard electrophysiological techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Effects on Voltage-Activated Calcium Channels (VACCs)

This protocol is designed to measure the effect of **ITH15004** on whole-cell Ba^{2+} currents (IBa) through VACCs in a model system like bovine chromaffin cells (BCCs).

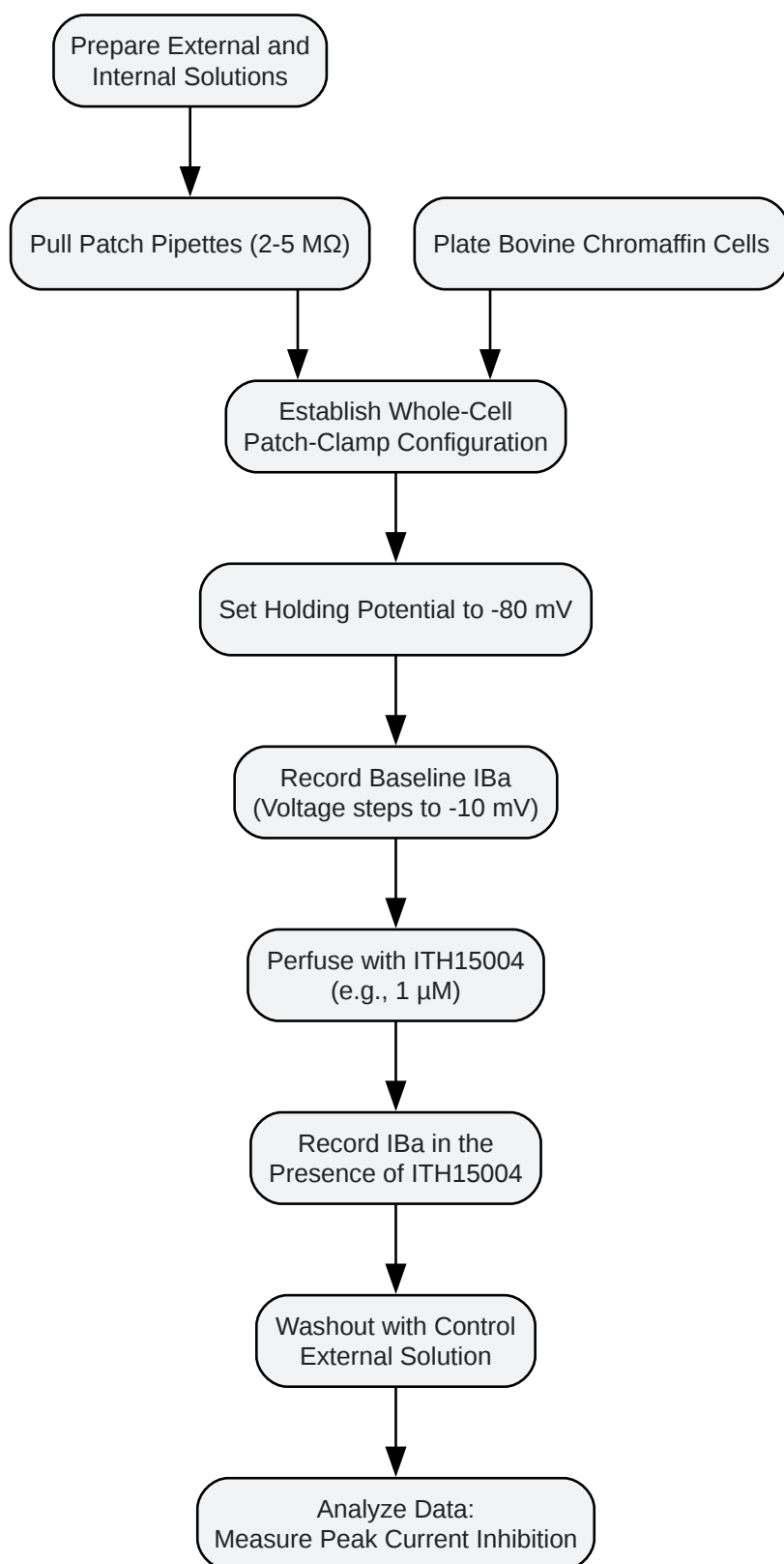
1. Materials and Solutions

- Cell Culture: Primary culture of bovine chromaffin cells.
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl_2 , 10 HEPES, 10 Glucose, and 2 BaCl_2 (as the charge carrier). Adjust pH to 7.2-7.4 with NaOH.
- Internal Solution (in mM): 140 Cs-Glutamate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.
- **ITH15004** Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C . Dilute to the final desired concentration in the external solution on the day of the experiment.

2. Experimental Procedure

- Cell Preparation: Plate freshly isolated or cultured BCCs on glass coverslips.
- Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 $\text{M}\Omega$ when filled with the internal solution.
- Whole-Cell Configuration:
 - Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
 - Perfuse the chamber with the external solution.

- Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal ($>1\text{ G}\Omega$).
- Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
- Voltage-Clamp Recordings:
 - Clamp the cell at a holding potential of -80 mV .
 - Apply depolarizing voltage steps (e.g., 50 ms pulses to -10 mV) to elicit IBa.
 - Allow the currents to stabilize, recording baseline IBa for several minutes.
- Application of **ITH15004**:
 - Switch the perfusion to the external solution containing the desired concentration of **ITH15004** (e.g., $1\text{ }\mu\text{M}$).
 - Continuously record IBa during the application of the compound.
- Data Acquisition and Analysis:
 - Record currents using an appropriate amplifier and data acquisition software.
 - Measure the peak amplitude of IBa before and after the application of **ITH15004**.
 - Calculate the percentage of current inhibition caused by **ITH15004**.



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Caption: Experimental workflow for patch-clamp studies.

Protocol 2: Amperometric Measurement of Exocytosis

This protocol describes how to measure catecholamine release from BCCs using carbon fiber amperometry to assess the effect of **ITH15004** on exocytosis.

1. Materials and Solutions

- Cell Culture: Primary culture of bovine chromaffin cells.
- Perifusion Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
- High K⁺ Stimulation Solution (in mM): 110 NaCl, 35 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
- **ITH15004** and FCCP Stock Solutions: Prepare concentrated stock solutions in DMSO.

2. Experimental Procedure

- Cell Preparation: Plate BCCs on glass coverslips.
- Amperometry Setup:
 - Place a coverslip in a perfusion chamber.
 - Position a carbon fiber microelectrode (e.g., 5 µm diameter) gently against the surface of a cell.
 - Apply a constant voltage (e.g., +700 mV) to the electrode to detect catecholamine oxidation.
- Baseline Recording and Stimulation:
 - Perfuse the cells with the standard perifusion solution.
 - Apply short pulses (e.g., 5 seconds) of the high K⁺ stimulation solution at regular intervals (e.g., every 3 minutes) to evoke exocytosis.

- Record the baseline secretory responses, which typically show a gradual decline over repeated stimulations.
- Application of Compounds:
 - Introduce **ITH15004** (e.g., 1-3 μM) into the perfusion solution and continue the high K^+ stimulation protocol.
 - To investigate the interaction with mitochondrial function, the mitochondrial uncoupler FCCP (e.g., 3 μM) can be applied before or together with **ITH15004**.
- Data Acquisition and Analysis:
 - Record the amperometric current, where each spike corresponds to the release of a single vesicle.
 - Analyze the frequency, amplitude, and total charge of amperometric spikes for each stimulation.
 - Compare the secretory responses before, during, and after the application of **ITH15004** and other compounds. Normalize the data to a control stimulation pulse to account for rundown.

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